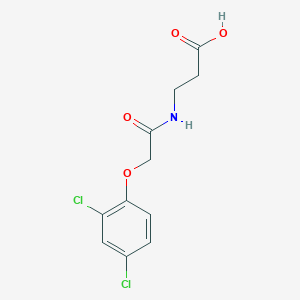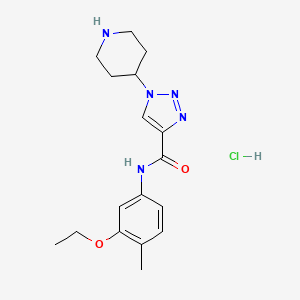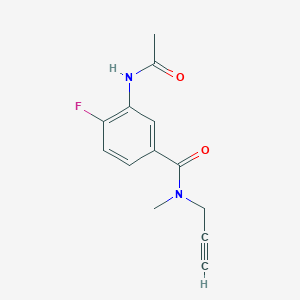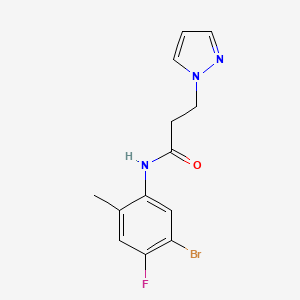
N-(2,4-Dichlor-phenoxyacetyl)-beta-alanin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dichlor-phenoxyacetyl)-beta-alanin is a synthetic organic compound that belongs to the class of phenoxy herbicides. These herbicides are widely used in agriculture to control broadleaf weeds. The compound is known for its effectiveness in promoting uncontrolled growth in plants, leading to their eventual death. This makes it a valuable tool in agricultural practices for maintaining crop health and yield.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlor-phenoxyacetyl)-beta-alanin typically involves the reaction of 2,4-dichlorophenoxyacetic acid with beta-alanine. The process can be carried out under various conditions, but a common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two reactants. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dichlor-phenoxyacetyl)-beta-alanin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated phenoxyacetic acid derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated phenoxyacetic acids, while reduction can produce dechlorinated derivatives.
Aplicaciones Científicas De Investigación
N-(2,4-Dichlor-phenoxyacetyl)-beta-alanin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phenoxy herbicides and their interactions with various reagents.
Biology: The compound is used to investigate the effects of herbicides on plant physiology and biochemistry.
Medicine: Research into the potential toxicological effects of phenoxy herbicides on human health often involves this compound.
Industry: It is used in the development of new herbicidal formulations and in studies aimed at improving the efficiency and safety of existing products.
Mecanismo De Acción
The primary mechanism by which N-(2,4-Dichlor-phenoxyacetyl)-beta-alanin exerts its effects is through the disruption of plant growth hormones. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth. This results in the formation of abnormal plant structures and eventually causes the plant to die. The molecular targets include auxin receptors and pathways involved in cell wall plasticity and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structure and mode of action.
2,4,5-Trichlorophenoxyacetic acid: Another phenoxy herbicide with additional chlorine atoms, leading to different environmental and toxicological profiles.
Mecoprop: A phenoxy herbicide with a similar mechanism of action but different chemical structure.
Uniqueness
N-(2,4-Dichlor-phenoxyacetyl)-beta-alanin is unique in its specific combination of the phenoxyacetic acid moiety with beta-alanine. This structure imparts distinct chemical and biological properties, making it a valuable compound for both research and practical applications in agriculture.
Propiedades
IUPAC Name |
3-[[2-(2,4-dichlorophenoxy)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4/c12-7-1-2-9(8(13)5-7)18-6-10(15)14-4-3-11(16)17/h1-2,5H,3-4,6H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBDKTVGGVIBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-N-[(4-methylsulfanylphenyl)methyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B7673739.png)
![1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7673746.png)
![2-(1-Aminocyclobutyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7673752.png)
![3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7673757.png)
![5-(9-Oxa-6-azaspiro[4.5]decan-6-ylmethyl)thiophene-3-carboxamide](/img/structure/B7673760.png)
![1-[1-(3-Amino-2-methyl-3-phenylpropanoyl)piperidin-4-yl]pyrrolidin-2-one;hydrochloride](/img/structure/B7673771.png)

![1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidine-2-carboxylic acid](/img/structure/B7673780.png)


![1-[2-(4-methyl-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7673796.png)
![1-[2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7673806.png)
![2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B7673811.png)
![1-[2-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-2-carboxylic acid](/img/structure/B7673818.png)
